REACTION_CXSMILES
|
C1COCC1.[C:6]1([CH3:14])[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[Mg]Cl.Cl[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C1CC=CCCC=C1.C1CC=CCCC=C1.[Ni]>[C:6]1([C:14]2[CH:20]=[CH:21][CH:16]=[CH:17][C:18]=2[CH3:19])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:3.4.5|
|
Name
|
o-tolylmagnesium chloride
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)[Mg]Cl)C
|
Name
|
|
Quantity
|
1.126 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperatureover a period of 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(20 mL) equipped with a magnetic stir bar
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred for 5 min until the catalytic reaction
|
Duration
|
5 min
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at room temperature over 12 h before the reaction
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
was quenched with 10.0 mL of H2O
|
Type
|
ADDITION
|
Details
|
the mixture was diluted with 300 mL of Et2O
|
Type
|
CUSTOM
|
Details
|
After separation of organic and aqueous phases
|
Type
|
WASH
|
Details
|
the organic phase was washed with 2×100 mL of H2O, and 100 mL of brine
|
Type
|
CUSTOM
|
Details
|
dried over mgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography on silica gel (100:1-hexane:methyl t-butyl ether)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=C(C=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.96 g | |
YIELD: PERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1COCC1.[C:6]1([CH3:14])[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[Mg]Cl.Cl[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C1CC=CCCC=C1.C1CC=CCCC=C1.[Ni]>[C:6]1([C:14]2[CH:20]=[CH:21][CH:16]=[CH:17][C:18]=2[CH3:19])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:3.4.5|
|
Name
|
o-tolylmagnesium chloride
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)[Mg]Cl)C
|
Name
|
|
Quantity
|
1.126 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperatureover a period of 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(20 mL) equipped with a magnetic stir bar
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred for 5 min until the catalytic reaction
|
Duration
|
5 min
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at room temperature over 12 h before the reaction
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
was quenched with 10.0 mL of H2O
|
Type
|
ADDITION
|
Details
|
the mixture was diluted with 300 mL of Et2O
|
Type
|
CUSTOM
|
Details
|
After separation of organic and aqueous phases
|
Type
|
WASH
|
Details
|
the organic phase was washed with 2×100 mL of H2O, and 100 mL of brine
|
Type
|
CUSTOM
|
Details
|
dried over mgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography on silica gel (100:1-hexane:methyl t-butyl ether)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=C(C=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.96 g | |
YIELD: PERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |